molecular formula C18H15BrN2O3S B5908865 5-{3-[2-(4-bromophenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one

5-{3-[2-(4-bromophenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one

Cat. No. B5908865
M. Wt: 419.3 g/mol
InChI Key: YNVHTCLRRAUSLQ-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{3-[2-(4-bromophenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one, commonly known as BPTES, is a small molecule inhibitor that specifically targets the glutaminase enzyme. This molecule has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.

Mechanism of Action

BPTES specifically targets the C-terminal domain of glutaminase, which is essential for its enzymatic activity. The binding of BPTES to glutaminase leads to a conformational change that inhibits its activity. This inhibition results in a decrease in the production of ATP and other essential molecules, ultimately leading to the death of cancer cells.
Biochemical and Physiological Effects:
BPTES has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, BPTES has been shown to have a synergistic effect when combined with other cancer treatments, such as chemotherapy and radiation therapy. BPTES has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

One of the main advantages of BPTES is its specificity for glutaminase, which reduces the risk of off-target effects. In addition, BPTES has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. However, one of the limitations of BPTES is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on BPTES. One area of focus is the development of more potent and selective glutaminase inhibitors. In addition, the combination of BPTES with other cancer treatments, such as immunotherapy, is an area of active research. Finally, the development of new drug delivery systems that can enhance the solubility and bioavailability of BPTES is also an area of interest.
Conclusion:
BPTES is a small molecule inhibitor that specifically targets the glutaminase enzyme and has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment. The synthesis of BPTES involves a multistep process, and its mechanism of action involves the inhibition of glutaminase, which ultimately leads to the death of cancer cells. BPTES has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. However, its low solubility in water is a limitation that needs to be addressed. There are several future directions for research on BPTES, including the development of more potent and selective glutaminase inhibitors, the combination of BPTES with other cancer treatments, and the development of new drug delivery systems.

Synthesis Methods

The synthesis of BPTES involves a multistep process that starts with the reaction between 4-bromophenol and 2-(2-bromoethoxy)ethyl bromide to form 2-(4-bromophenoxy)ethyl bromide. This intermediate is then reacted with 3-hydroxybenzaldehyde to form the Schiff base, which is then cyclized with thiosemicarbazide to yield BPTES.

Scientific Research Applications

BPTES has been extensively studied in cancer research due to its ability to inhibit glutaminase, an enzyme that plays a crucial role in cancer cell proliferation. Glutaminase is responsible for converting glutamine to glutamate, which is then used by cancer cells to produce ATP and other essential molecules. Inhibition of glutaminase by BPTES leads to a decrease in ATP production, which ultimately results in the death of cancer cells.

properties

IUPAC Name

(5Z)-2-amino-5-[[3-[2-(4-bromophenoxy)ethoxy]phenyl]methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O3S/c19-13-4-6-14(7-5-13)23-8-9-24-15-3-1-2-12(10-15)11-16-17(22)21-18(20)25-16/h1-7,10-11H,8-9H2,(H2,20,21,22)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVHTCLRRAUSLQ-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCOC2=CC=C(C=C2)Br)C=C3C(=O)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OCCOC2=CC=C(C=C2)Br)/C=C\3/C(=O)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.